4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride
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Overview
Description
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C12H16ClNO4S2 and a molecular weight of 337.84 . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an azepane ring and two sulfonyl chloride groups attached to a benzene ring .
Preparation Methods
The synthesis of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with azepane in the presence of a suitable base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and yield .
Chemical Reactions Analysis
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.
Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify the activity of target molecules, such as proteins or enzymes, by altering their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Benzenesulfonyl chloride: Lacks the azepane ring, making it less versatile in certain applications.
Methanesulfonyl chloride: A smaller molecule with different reactivity and applications.
Tosyl chloride: Contains a toluene group instead of an azepane ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the azepane ring and sulfonyl chloride groups, which provide distinct reactivity and versatility in various chemical and biological applications .
Biological Activity
4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride is a sulfonamide compound characterized by its unique structural features, including an azepane ring and two sulfonyl groups. Its molecular formula is C13H16ClN2O4S2, with a molecular weight of 337.84 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the azepane moiety and the formation of sulfonamide linkages. The presence of the benzenesulfonyl chloride group enhances its reactivity, making it a suitable candidate for further modifications in drug development.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in its potential as an enzyme inhibitor and receptor modulator. The following sections detail its interactions with specific biological systems.
Enzyme Inhibition
Research has shown that compounds with sulfonamide functionalities often target enzymes involved in critical metabolic pathways. For instance, studies on related sulfonamide derivatives have demonstrated their ability to inhibit glyoxalase I (Glx-I), an enzyme overexpressed in cancer cells. Inhibition of Glx-I can lead to the accumulation of toxic metabolites, ultimately inducing apoptosis in cancer cells .
Compound | IC50 Value (µM) | Target Enzyme |
---|---|---|
Compound 26 | 0.39 | Glyoxalase I |
Compound 28 | 1.36 | Glyoxalase I |
These findings suggest that this compound may possess similar inhibitory properties, warranting further investigation into its efficacy against Glx-I and other relevant enzymes.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological receptors and enzymes. Preliminary data suggest selective interactions that could be beneficial for therapeutic applications. For example, similar compounds have shown potential as inhibitors of cGMP phosphodiesterase, which plays a role in cardiovascular health .
Case Studies
A notable case study involved the design and synthesis of benzenesulfonamide derivatives aimed at inhibiting Glx-I. These derivatives were evaluated for their biological activity, leading to the identification of several potent inhibitors with IC50 values below 10 µM . Such studies highlight the importance of structure-activity relationship (SAR) analyses in optimizing the biological efficacy of sulfonamide compounds.
Properties
Molecular Formula |
C12H16ClNO4S2 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-5-7-12(8-6-11)20(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
InChI Key |
QXWSQILZGKVQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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